2-Ethyl-1,3-dimethyl-1H-indole
Description
2-Ethyl-1,3-dimethyl-1H-indole is a substituted indole derivative characterized by an ethyl group at position 2 and methyl groups at positions 1 and 3 of the indole scaffold. The molecular formula is C₁₁H₁₃N, with an average molecular weight of 159.23 g/mol . Indoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrrole ring, making them pivotal in pharmaceuticals, agrochemicals, and materials science. Substitution patterns on the indole core significantly influence physicochemical properties, reactivity, and biological activity.
Properties
CAS No. |
3749-24-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3 |
InChI Key |
WUUJXBVGWRDMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various substituted indoles.
Scientific Research Applications
2-Ethyl-1,3-dimethyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
3-Ethyl-2-methyl-1H-indole
- Molecular Formula : C₁₁H₁₃N (identical to the target compound).
- Substituents : Ethyl at position 3, methyl at position 2.
- Key Differences : Positional isomerism alters electronic distribution and steric effects. The proximity of the ethyl group to the nitrogen in the 3-position may reduce N–H acidity compared to the 2-ethyl derivative .
2-Ethyl-1,3-dimethylbenzene (CAS 2870-04-4)
- Molecular Formula : C₁₀H₁₄.
- Structure : Benzene ring with ethyl and two methyl groups (positions 2, 1, and 3).
- This simpler aromatic system exhibits distinct reactivity in electrophilic substitution reactions .
Functional Group Derivatives
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
- Molecular Formula: C₁₄H₁₅NO₂.
- Substituents : Carboxylate ester at position 2, methyl groups at 1 and 3.
- Key Differences : The electron-withdrawing ester group reduces electron density at position 2, altering reactivity in electrophilic attacks. Enhanced polarity improves solubility in polar solvents compared to alkyl-substituted indoles .
3-(1,2-Di-p-tolylvinyl)-2-methyl-1H-indole
- Molecular Formula : C₂₄H₂₁N.
- Substituents : p-Tolylvinyl group at position 3, methyl at position 2.
- Key Differences : Extended conjugation via the vinyl group shifts UV-Vis absorption spectra. Steric hindrance from the bulky tolyl groups may limit intermolecular interactions, impacting crystallinity .
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
